molecular formula C23H30N2O3 B2732707 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-82-9

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide

Cat. No.: B2732707
CAS No.: 953971-82-9
M. Wt: 382.504
InChI Key: KXDJPSNNUWOAEY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • A 2-methylphenoxy group attached to an acetamide backbone.
  • A butyl chain linker.
  • A 2-phenylmorpholine moiety at the terminal position.

This compound is hypothesized to exhibit bioactivity due to its structural resemblance to other phenoxyacetamide derivatives, which are known for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-19-9-5-6-12-21(19)28-18-23(26)24-13-7-8-14-25-15-16-27-22(17-25)20-10-3-2-4-11-20/h2-6,9-12,22H,7-8,13-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJPSNNUWOAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, such as 2-methylphenol and 2-phenylmorpholine, followed by their coupling through acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30)

  • Structure: Features a fluorophenoxy group and a butyl chain.
  • Synthesis : Synthesized via bromoacetyl bromide and n-butylamine (Method B) or 2-bromo-N-n-butylacetamide (Method C), achieving an 82% yield .
  • Properties : Melting point = 75°C; Rf = 0.32.
  • Comparison : Lacks the morpholine moiety but shares the acetamide backbone and alkyl chain, suggesting similar solubility and synthetic scalability .

2-(4-Chloro-3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide

  • Structure : Contains a morpholine group linked via a methylene bridge to the phenyl ring.
  • Molecular Formula : C₂₀H₂₃ClN₂O₃; Molar mass = 374.86 g/mol.

N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

  • Structure: Includes a tert-butylphenoxy group and an amino-substituted phenyl ring.
  • Molecular Weight: 312.41 g/mol; H-bond donors = 2, acceptors = 3.
  • Comparison : The absence of a morpholine ring limits its ability to mimic the target compound’s tertiary amine interactions .

Morpholine-Containing Acetamides

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Structure : Morpholine is directly attached to the acetamide backbone.
  • CAS : 338749-93-2; Purity = 95%.
  • Comparison : The thiazol ring introduces aromatic heterocyclic properties absent in the target compound, which may enhance metabolic stability .

2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structure: Contains a morpholinone (oxidized morpholine) ring.
  • Synthesis : Derived from acetyl chloride and Na₂CO₃, yielding 58% via chromatography.
  • Spectroscopy : ¹H NMR (CDCl₃) δ 7.69 (br s, NH), 7.39 (d, J = 8.4 Hz), 2.14 (s, CH₃).

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The inclusion of morpholine or phenylmorpholine groups (as in and ) correlates with enhanced lipophilicity and CNS penetration, a trait that could be leveraged in the target compound’s design .
  • Data Limitations : Pharmacological data (e.g., IC₅₀, toxicity) for the target compound and its analogs are absent in the provided evidence, highlighting a critical gap for future studies.

Biological Activity

2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-methylphenol with various reagents to form the desired acetamide structure. The synthesis typically includes:

  • Formation of the phenoxy group : Reacting 2-methylphenol with an appropriate alkyl halide.
  • Morpholine incorporation : Introducing a morpholine ring through nucleophilic substitution.
  • Final acetamide formation : Condensing the intermediate with acetic anhydride or acetyl chloride.

Research indicates that this compound exhibits various biological activities, primarily through modulation of specific biochemical pathways. It has been suggested to interact with receptors and enzymes involved in inflammation and pain pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical in developing new antibiotics.

Compound Activity Target
This compoundAntimicrobialMRSA, Gram-positive/negative bacteria

Anti-inflammatory Properties

Studies have indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been particularly noted, which is crucial for the synthesis of prostaglandins involved in inflammation.

Case Studies

  • In vitro Studies : A study evaluated the compound's effect on cell lines exposed to inflammatory stimuli. Results showed a significant reduction in cytokine levels, indicating its anti-inflammatory potential.
  • In vivo Studies : Animal models treated with the compound exhibited reduced swelling and pain responses compared to controls, reinforcing its therapeutic potential in inflammatory conditions.
  • Structure-Activity Relationship (SAR) : Research into SAR has identified key structural features that enhance biological activity, such as the presence of the morpholine ring and specific substitutions on the phenyl groups.

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